molecular formula C9H9FN2O3 B8449015 N-(4-fluoro-3-nitrophenyl)-N-methylacetamide

N-(4-fluoro-3-nitrophenyl)-N-methylacetamide

Cat. No. B8449015
M. Wt: 212.18 g/mol
InChI Key: ORNPXSIEHXKXOB-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H9FN2O3 and its molecular weight is 212.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-N-methylacetamide

InChI

InChI=1S/C9H9FN2O3/c1-6(13)11(2)7-3-4-8(10)9(5-7)12(14)15/h3-5H,1-2H3

InChI Key

ORNPXSIEHXKXOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (4.22 g, 60%, 106 mmol) was added portionwise to a solution of N-(4-fluoro-3-nitrophenyl)acetamide (13.9 g, 70 mmol) in THF (200 mL) at 0° C. Stirring for 20 min, iodomethane (18.5 g, 130 mmol) was added. The reaction mixture was stirred at room temperature for 2 h, quenched with saturated NaHCO3 (30 mL) and extracted with EtOAc (3×100 mL). The combined organic phases were washed with saturated NaCl (2×50 mL). After filtration and concentration, 13.1 g (88%) of the title compound was obtained as a yellow solid. 1H NMR (400 MHz, CHLOROFORM-D): δ 1.92 (s, 3 H), 3.30 (s, 3 H), 7.38 (s, 1 H), 7.52 (s, 1 H), 7.95 (s, 1 H).
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Yield
88%

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